Nanomolar Binding Affinity for the Human Histamine H3 Receptor (hH3R)
The target compound demonstrates high-affinity binding to the human histamine H3 receptor (hH3R). In a BRET assay using HEK293T cells expressing a recombinant NLuc/GPCR-fused hH3R, N-(3,5-dimethoxyphenyl)-4-methoxybenzamide exhibited a dissociation constant (Kd) of 1.35 nM [1]. This quantifies its potential as a potent hH3R ligand.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 1.35 nM |
| Comparator Or Baseline | None provided in the same study |
| Quantified Difference | Not applicable (lack of direct comparator) |
| Conditions | Human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells, measured after 30 mins by furimazine substrate-based BRET assay |
Why This Matters
This quantitative Kd value establishes the compound's potency for the hH3R target, providing a crucial benchmark for scientists investigating H3R-mediated pathways and supporting its selection over untested or lower-affinity benzamide derivatives.
- [1] BindingDB. BDBM50538677 (CHEMBL4635634) Activity Data. View Source
